4'-Methylthiopropranolol

Description

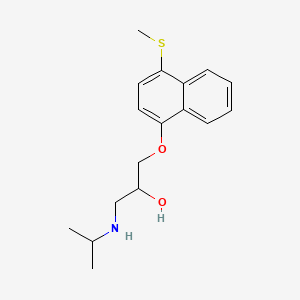

Structure

2D Structure

3D Structure

Properties

CAS No. |

73315-35-2 |

|---|---|

Molecular Formula |

C17H23NO2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

1-(4-methylsulfanylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C17H23NO2S/c1-12(2)18-10-13(19)11-20-16-8-9-17(21-3)15-7-5-4-6-14(15)16/h4-9,12-13,18-19H,10-11H2,1-3H3 |

InChI Key |

BWLHQACTUPVMMP-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |

Synonyms |

4'-methylthiopropranolol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Methylthiopropranolol

Strategies for Regioselective and Stereoselective Synthesis

The synthesis of 4'-Methylthiopropranolol necessitates precise control over both regioselectivity (placement of the methylthio group) and stereoselectivity (configuration of the chiral center).

Regioselectivity: The introduction of substituents onto the naphthalene (B1677914) ring of propranolol (B1214883) analogues can be directed by the inherent reactivity of the ring system and the choice of synthetic route. Friedel-Crafts type reactions, for instance, can be employed to introduce functional groups, and the regiochemical outcome is often governed by the directing effects of existing substituents and the nature of the catalyst. rsc.org For the synthesis of 4'-substituted-1-naphthols, which are key precursors, various methods have been developed, including sequential and regioselective Friedel-Crafts reactions. rsc.org Another approach involves the acid-catalyzed ring-opening of 1,4-epoxy-1,4-dihydronaphthalenes, which can provide access to highly functionalized 1-naphthols. semanticscholar.org Silver(I)-catalyzed regioselective construction of highly substituted α-naphthols has also been reported as a novel route. nih.gov

Stereoselectivity: The biological activity of many beta-blockers resides primarily in one enantiomer, typically the (S)-isomer. sid.ir Therefore, stereoselective synthesis is of paramount importance. Common strategies to achieve enantiomerically pure propranolol analogues include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity. For propranolol derivatives, this often involves the asymmetric epoxidation of an appropriate allyl alcohol or the kinetic resolution of a racemic intermediate. sid.irresearchgate.net

Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the other. sid.ir

A plausible stereoselective synthesis of (S)-4'-Methylthiopropranolol would likely start from a pre-functionalized 4-methylthio-1-naphthol, which is then subjected to a stereoselective etherification and subsequent amination. For example, reaction with (R)-epichlorohydrin or a related chiral three-carbon synthon, followed by reaction with isopropylamine (B41738), would yield the desired (S)-enantiomer. researchgate.netnih.gov

| Strategy | Description | Key Intermediates/Reagents |

| Regioselective Synthesis | Control of the substitution pattern on the naphthalene ring. | 4-substituted-1-naphthols, 1,4-epoxy-1,4-dihydronaphthalenes. rsc.orgsemanticscholar.org |

| Stereoselective Synthesis | Control of the stereochemistry at the propanolamine (B44665) side chain. | Chiral epoxides (e.g., (R)-epichlorohydrin), chiral catalysts (e.g., Sharpless epoxidation reagents). sid.irnih.gov |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture. | Enzymes (e.g., lipases), chiral resolving agents (e.g., tartaric acid derivatives). sid.irresearchgate.net |

Precursor Chemistry and Reaction Pathways for the Methylthio Group Introduction

The key precursor for the synthesis of this compound is 4-methylthio-1-naphthol. The introduction of the methylthio group onto the naphthalene ring can be achieved through several synthetic routes.

One potential pathway involves the Friedel-Crafts thiomethylation of a suitable naphthol derivative. While direct thiomethylation can be challenging, related reactions such as the Friedel-Crafts α-(acyl)methylthiomethylation of aromatic compounds have been described, which could be adapted. rsc.org A more direct approach would be the thiomethylation of a pre-functionalized naphthalene core . For instance, a nucleophilic aromatic substitution reaction on a 4-halo-1-naphthol derivative with a methylthiolate source could be a viable route. The synthesis of S-derivatives of β-naphthol has been achieved through thiomethylation. researchgate.net

Another strategy involves the synthesis of 2,4-bis(methylthio)-1-naphthol, which has been reported, suggesting that methods for the introduction of methylthio groups onto the naphthol skeleton are established. tandfonline.com The synthesis of 2-(methylthio)-4H-chromen-4-ones has also been achieved through an iodine-mediated intramolecular cyclization, showcasing a method for forming a carbon-sulfur bond in a related heterocyclic system. organic-chemistry.org The reaction of epoxides with nucleophiles such as methyl mercaptan, 2-keto-4-methylthiobutyric acid, or methionine has been identified as a likely metabolic origin of methylthio metabolites of naphthalene, which could potentially be adapted for synthetic purposes. nih.gov

A plausible synthetic sequence for 4-methylthio-1-naphthol could involve:

Nitration of 1-naphthol (B170400) to yield 4-nitro-1-naphthol.

Reduction of the nitro group to an amino group to form 4-amino-1-naphthol.

Diazotization of the amino group followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile (e.g., potassium ethyl xanthate) and subsequent methylation.

| Reaction Type | Description | Potential Reagents |

| Friedel-Crafts Thiomethylation | Electrophilic substitution to introduce a methylthio group. | Methylsulfenyl chloride with a Lewis acid catalyst. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a methylthiolate anion. | 4-halo-1-naphthol, sodium thiomethoxide. |

| From Amino Naphthol | Conversion of an amino group to a methylthio group via a diazonium salt. | 4-amino-1-naphthol, NaNO₂/HCl, KSCN, then a methylating agent. |

Enantiomeric Synthesis and Separation Techniques

Given that the biological activity of propranolol analogues is often enantiomer-specific, the ability to either synthesize a single enantiomer or separate a racemic mixture is crucial. rsc.org For this compound, both approaches are feasible.

Enantioselective Synthesis: As mentioned, the use of chiral epoxides like (S)- or (R)-epichlorohydrin in the reaction with 4-methylthio-1-naphthol is a common strategy for the enantioselective synthesis of propranolol analogues. researchgate.netnih.gov The Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor could also be employed to generate a chiral epoxide intermediate. researchgate.net

Chiral Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers of beta-blockers. sid.ir Various chiral stationary phases (CSPs) have been successfully used for the resolution of propranolol and its analogues. rsc.orgnih.govnih.gov

Polysaccharide-based CSPs: Columns such as Chiralcel OD, Chiralpak AD, Chiralcel OF, and Chiralcel OC, which are based on cellulose (B213188) or amylose (B160209) derivatives, have shown excellent enantioselectivity for propranolol and its analogues. rsc.orgnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, π-π interactions, and dipole-dipole interactions. ceon.rs

Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) or ovomucoid are also effective for the chiral separation of basic drugs like beta-blockers. semanticscholar.orgnih.gov

Cyclodextrin-based CSPs: Cyclodextrin derivatives can also serve as chiral selectors, separating enantiomers based on the formation of inclusion complexes. preprints.orgmdpi.com

The mobile phase composition, including the type of organic modifier, additives like diethylamine (B46881) or triethylamine, and the pH, plays a critical role in achieving optimal separation. ceon.rs

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OF) | Hexane/Ethanol/Diethylamine rsc.org |

| Chiral HPLC | Protein-based (e.g., α1-acid glycoprotein, Ovomucoid) | Phosphate (B84403) buffer with organic modifier semanticscholar.orgnih.gov |

| Chiral HPLC | Cyclodextrin-based | Aqueous buffers with organic modifiers preprints.org |

Analytical Chemistry for Structural Elucidation of Research Batches (Excluding Basic Identification Data)

The structural confirmation of newly synthesized batches of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the structure. Specific signals would be expected for the aromatic protons on the naphthalene ring, the protons of the propanolamine side chain (including the chiral methine proton), the isopropyl group protons, and the methylthio group protons. The aromatic region (typically 6.5-8.0 δ for aromatic protons) would show a specific splitting pattern confirming the 1,4-disubstitution on the naphthalene ring. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons (typically 110-140 δ) would further confirm the substitution pattern. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. outsourcedpharma.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. informaticsjournals.co.in

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information based on the resulting fragment ions. For this compound, characteristic fragmentation patterns would include cleavage of the propanolamine side chain and fragmentation of the naphthalene ring system. This is a powerful tool for identifying metabolites and confirming the structure of synthesized compounds. informaticsjournals.co.in

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C-O stretch of the ether, and aromatic C-H and C=C stretching vibrations. sid.ir

| Technique | Information Obtained | Expected Key Features for this compound |

| ¹H NMR | Proton environment and connectivity. | Signals for aromatic protons, propanolamine chain, isopropyl group, and methylthio group. nih.gov |

| ¹³C NMR | Carbon skeleton. | Distinct signals for all 17 carbons, confirming the structure. nih.gov |

| HRMS | Exact mass and elemental composition. | Molecular ion peak corresponding to the exact mass of C₁₇H₂₃NO₂S. nih.gov |

| MS/MS | Structural fragments. | Fragmentation pattern showing loss of the isopropylamino-2-propanol side chain. |

| IR Spectroscopy | Functional groups. | Absorption bands for OH, NH, C-O, and aromatic rings. sid.ir |

Molecular Interactions and Receptor Binding Profiling of 4 Methylthiopropranolol

In Vitro Receptor Binding Assays and Affinity Characterization

In vitro receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest. By measuring the displacement of the radiolabeled ligand by the test compound, one can determine its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While comprehensive in vitro binding data for 4'-Methylthiopropranolol is not extensively available in publicly accessible literature, its structural similarity to propranolol (B1214883) suggests that its primary targets are the β-adrenergic receptors. Propranolol itself is a non-selective antagonist for β1 and β2-adrenergic receptors. Based on available animal model studies, this compound exhibits approximately one-fifth the beta-adrenergic receptor antagonist potency of propranolol. This indicates a lower binding affinity for β-adrenergic receptors compared to the parent compound.

For context, the binding affinities of propranolol for various receptors are well-documented and provide a benchmark for comparison.

Interactive Data Table: Propranolol Receptor Binding Affinities (Ki in nM)

| Receptor | Ki (nM) |

|---|---|

| β1-adrenergic | 1.9 |

| β2-adrenergic | 0.8 |

| 5-HT1A | 190 |

| 5-HT1B | 33 |

Note: These values are approximate and can vary depending on the experimental conditions and tissue source.

The reduced potency of this compound suggests that its Ki values for β1 and β2-adrenergic receptors would be significantly higher than those of propranolol. The introduction of the methylthio- group at the 4'-position of the naphthyl ring likely alters the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.

Biophysical Techniques for Investigating Conformational Dynamics upon Binding

A variety of biophysical techniques are employed to study the conformational dynamics of ligand-receptor interactions. These methods provide insights into the changes in the receptor's structure upon ligand binding and the kinetics of the binding event. Common techniques include:

Surface Plasmon Resonance (SPR): Measures the association and dissociation rates of a ligand binding to a receptor immobilized on a sensor chip, providing kinetic data (k_on and k_off) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd) and stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the ligand-receptor complex in solution and identify the specific amino acid residues involved in the interaction.

X-ray Crystallography: Can determine the three-dimensional structure of the ligand-receptor complex at atomic resolution, offering a precise view of the binding mode.

Currently, there are no specific studies in the public domain that have utilized these biophysical techniques to investigate the binding of this compound to its target receptors. Such studies would be invaluable in elucidating the precise molecular basis for its reduced antagonist potency compared to propranolol, revealing how the 4'-methylthio substituent influences the conformational state and dynamics of the β-adrenergic receptor upon binding.

Comparative Analysis with Parent Propranolol and Other Analogues

The primary point of comparison for this compound is its parent compound, propranolol. As previously noted, the most significant pharmacological difference observed in animal models is the reduced beta-blocking potency of this compound, being approximately one-fifth that of propranolol. This highlights a key structure-activity relationship: the substitution at the 4'-position of the naphthyl ring with a methylthio group is detrimental to the high-affinity binding characteristic of propranolol.

Furthermore, metabolic studies have revealed a significant difference in the biotransformation of this compound compared to propranolol. Propranolol is primarily metabolized through hydroxylation of the aromatic ring, particularly at the 4'-position, and N-dealkylation. In contrast, the metabolism of this compound is dominated by sulfur oxidation, leading to the formation of sulfoxide (B87167) and sulfone metabolites. This alteration in metabolic pathway is attributed to the presence of the sulfur atom, which provides an alternative site for enzymatic action and effectively blocks the aromatic hydroxylation that is a major clearance pathway for propranolol.

When considering other propranolol analogues, the nature and position of the substituent on the naphthyl ring are critical determinants of pharmacological activity. For instance, hydroxylation at different positions on the ring can either increase or decrease the beta-blocking potency. This underscores the sensitivity of the β-adrenergic receptor's binding pocket to the chemical nature of the substituent on the aromatic ring system of the ligand.

Enzymatic Biotransformation and Metabolite Characterization of 4 Methylthiopropranolol

Identification of Key Metabolic Pathways

Sulfur Oxidation Mechanisms: Sulfoxide (B87167) and Sulfone Formation

A prominent metabolic route for 4'-Methylthiopropranolol involves the oxidation of its methylthio group. This process occurs in a stepwise manner, initially forming the corresponding sulfoxide and subsequently the sulfone. nih.govarkat-usa.orggaylordchemical.comorganic-chemistry.orgresearchgate.net This oxidation significantly increases the polarity of the molecule. The initial oxidation to a sulfoxide is generally a more facile step compared to the subsequent oxidation to a sulfone. researchgate.net

N-Dealkylation and Subsequent Deamination Pathways

Similar to its parent compound, propranolol (B1214883), this compound undergoes N-dealkylation of its isopropylamino side chain. minia.edu.egresearchgate.netnih.gov This reaction, catalyzed by cytochrome P450 enzymes, involves the removal of the isopropyl group. researchgate.netnih.gov The resulting primary amine can then undergo oxidative deamination, leading to the formation of an aldehyde intermediate, which can be further metabolized. minia.edu.eg

Glucuronic Acid Conjugation

To further enhance water solubility for excretion, this compound and its phase I metabolites can undergo phase II conjugation reactions. minia.edu.egwikipathways.org A key conjugation pathway is the formation of glucuronides. sigmaaldrich.comhyphadiscovery.com This process involves the enzymatic transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipathways.orgsigmaaldrich.com The resulting glucuronide conjugates are significantly more polar and readily eliminated via the kidneys. sigmaaldrich.com

Enzyme Systems Involved in Biotransformation

The metabolic conversion of this compound is orchestrated by a concert of enzyme systems, primarily located in the liver. nih.gov These include the versatile cytochrome P450 superfamily and the flavin-containing monooxygenases.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6)

The cytochrome P450 (CYP) system of enzymes is central to the metabolism of a vast number of drugs, and this compound is no exception. nih.gov Specific isoforms within this superfamily are responsible for different metabolic steps.

CYP3A4 : As one of the most abundant and important drug-metabolizing enzymes in the human liver and intestine, CYP3A4 plays a significant role in the metabolism of many compounds. medsafe.govt.nzwikipedia.orgnih.govnih.gov It is involved in the metabolism of approximately half of all prescribed drugs. wikipedia.org For propranolol, and likely for its methylthio analog, CYP3A4 contributes to oxidative metabolism. nih.gov

CYP2D6 : This isoform is another critical enzyme in drug metabolism, responsible for the breakdown of about 25% of clinically used drugs. wikipedia.orgnih.govincitehealth.com CYP2D6 is known to be highly polymorphic, leading to significant inter-individual variability in drug response. nih.govmdedge.com It is a major enzyme in the biotransformation of propranolol, particularly in its aromatic hydroxylation, and is also implicated in the N-dealkylation pathway. wikipedia.orgscielo.br

The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions, as co-administered drugs that are substrates, inhibitors, or inducers of CYP3A4 or CYP2D6 could alter the metabolic profile of this compound. nih.govevotec.com

Involvement of Flavin-Containing Monooxygenases

Flavin-containing monooxygenases (FMOs) represent another important class of phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing soft nucleophiles, such as nitrogen and sulfur atoms. plos.orghyphadiscovery.comturkjps.orgwikipedia.org FMOs, particularly FMO3 which is the predominant form in the adult human liver, are known to catalyze the S-oxygenation of sulfur-containing compounds to their corresponding sulfoxides. hyphadiscovery.comnih.gov Therefore, it is highly probable that FMOs contribute to the formation of this compound sulfoxide.

Characterization of Other Transferase Enzymes

The metabolism of this compound (MTP) involves Phase II conjugation reactions, primarily through the action of transferase enzymes. These enzymes facilitate the attachment of endogenous molecules to the drug or its metabolites, increasing their water solubility and aiding in their excretion. Key transferase enzymes implicated in MTP metabolism include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

In studies with canine hepatic cytosol, the formation of 4'-hydroxypropranolol sulfate (B86663) (HOPS) from racemic 4'-hydroxypropranolol (HOP), a metabolite of propranolol, demonstrated the involvement of multiple phenol (B47542) sulfotransferase (PST) enzymes. nih.gov These enzymes exhibited stereoselectivity, with a preference for the formation of R-HOPS. nih.gov The inhibition of this process by pentachlorophenol (B1679276) (PCP) suggests that the phenol (P) forms of PST enzymes are primarily responsible for this cytosolic sulfation. nih.gov Further purification of canine hepatic cytosol yielded three distinct PST fractions, each with unique stereoselectivities towards HOP, confirming the presence of multiple PST enzymes with differing characteristics. nih.gov

Glucuronidation is another significant pathway. While specific studies on MTP glucuronidation are limited, research on propranolol and its metabolites provides insights. Propranolol itself undergoes glucuronidation by UGT1A9, UGT2B4, and UGT2B7 in the liver, and by UGT1A10 outside the liver. pharmgkb.org The metabolite 4-hydroxypropranolol (B128105) is also a substrate for glucuronidation, with UGT1A7, UGT1A8, UGT1A9, and UGT2A1 being identified as capable of this biotransformation. mdpi.com Given the structural similarities, it is plausible that MTP and its hydroxylated metabolites are also substrates for these UGT isoforms.

Glutathione (B108866) S-transferases (GSTs) represent another class of transferase enzymes crucial for cellular detoxification. diva-portal.orgtaylorandfrancis.com These enzymes catalyze the conjugation of glutathione to various electrophilic compounds. diva-portal.org While direct evidence for GST-mediated metabolism of MTP is not prominent in the reviewed literature, the presence of an electrophilic center in MTP or its metabolites could potentially make them substrates for GSTs.

Stereoselective Metabolism of this compound Enantiomers

The metabolism of this compound (MTP) exhibits stereoselectivity, meaning that one enantiomer is metabolized differently than the other. In humans, the oral clearance of the (S)-enantiomer of MTP is approximately 30% higher than that of the (R)-enantiomer. nih.gov This is a notable reversal of the stereoselectivity observed with propranolol, where the (R)-enantiomer is typically cleared more rapidly. nih.gov

This stereoselective metabolism is attributed to the differential interaction of the MTP enantiomers with drug-metabolizing enzymes. numberanalytics.com Enzymes, such as those from the cytochrome P450 (CYP) family, possess three-dimensional active sites that can preferentially bind to one enantiomer over the other, leading to different rates of metabolism. numberanalytics.com For propranolol, CYP2D6 is a key enzyme that metabolizes it stereoselectively, with the S-enantiomer being cleared more rapidly. numberanalytics.com

In the case of MTP, the primary metabolic pathway is sulfur oxidation, which is a departure from the aromatic ring oxidation seen with propranolol. nih.gov The enzymes responsible for this sulfur oxidation likely exhibit a preference for the (S)-enantiomer of MTP, leading to its faster clearance.

Studies on related compounds further highlight the importance of stereoselectivity. For instance, the sulfation of 4'-hydroxypropranolol in canine hepatic cytosol is stereoselective, favoring the R-enantiomer. nih.gov This demonstrates that the enzymes involved in Phase II metabolism can also exhibit stereoselectivity.

| Compound | Enantiomer with Higher Clearance | Fold Difference (approx.) | Primary Metabolic Pathway |

|---|---|---|---|

| This compound (MTP) | (S)-enantiomer | 1.3-fold higher than (R)-enantiomer nih.gov | Sulphur oxidation nih.gov |

| Propranolol | (R)-enantiomer | Varies (S-enantiomer cleared more rapidly by CYP2D6 numberanalytics.com) | Aromatic carbon oxidation nih.gov |

Isolation and Structural Identification of In Vitro and Ex Vivo Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a drug. Studies on this compound (MTP) have utilized both in vitro and ex vivo models to isolate and characterize its metabolic products.

In vitro studies typically involve incubating the drug with liver microsomes, S9 fractions, or hepatocytes, which contain the necessary metabolic enzymes. bioivt.comevotec.com For MTP, in vitro metabolism studies in dogs have shown that approximately 70% of the urinary radioactivity could be extracted. nih.gov High-performance liquid chromatography (HPLC) was used to separate the extractable metabolites. nih.gov Subsequent analysis by gas chromatography-mass spectrometry (GC/MS) and direct probe MS, along with comparison to authentic compounds, led to the identification of eleven metabolites. nih.gov These were primarily sulfoxides and sulfones of MTP and its N-dealkylated and deaminated glycollic and lactic acid metabolites. nih.gov The remaining 30% of non-extractable radioactivity was identified as four glucuronic acid conjugates using DEAE-Sephadex chromatography and HPLC/MS. nih.gov

Ex vivo studies involve the analysis of tissues or biofluids taken from an organism after drug administration. nih.gov In human studies, urine samples were collected after oral administration of MTP. nih.gov The metabolites in the urine were identified by comparing their HPLC retention times and mass spectra with those of previously characterized reference compounds. nih.gov The major metabolites identified were the sulfoxide and sulphone derivatives, which together accounted for about 75% of the administered MTP dose. nih.gov

| Metabolite Type | Specific Metabolites Identified | Method of Identification | Study Model |

|---|---|---|---|

| Sulphur Oxidation Products | Sulphoxide and Sulphone of MTP | HPLC, GC/MS, Mass Spectrometry nih.govnih.gov | Human (urine), Dog (urine) nih.govnih.gov |

| N-dealkylated and Deaminated Products | Sulphoxides and Sulphones of N-dealkylated, glycollic, and lactic acid metabolites | HPLC, GC/MS, Direct Probe MS nih.gov | Dog (urine) nih.gov |

| Glucuronic Acid Conjugates | Four distinct glucuronide conjugates | DEAE-Sephadex chromatography, HPLC/MS nih.gov | Dog (urine) nih.gov |

Comparative Enzymatic Metabolism with Propranolol and Related Compounds

The introduction of a methylthio group at the 4'-position of propranolol dramatically shifts its metabolic pathway, leading to significant differences in its pharmacokinetic profile compared to the parent compound.

The most striking difference is the primary route of metabolism. Propranolol is extensively metabolized through aromatic ring oxidation, primarily at the 4'-position, to form 4'-hydroxypropranolol. nih.gov This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org In contrast, the metabolism of this compound (MTP) is dominated by sulphur oxidation, leading to the formation of sulphoxide and sulphone metabolites. nih.gov This shift away from aromatic carbon oxidation is the proposed reason for the lower oral clearance of MTP compared to propranolol. nih.gov

In humans, the oral clearance of MTP is about one-third that of propranolol. nih.gov This is consistent with findings in dogs, where the oral clearance of MTP was also substantially lower than that of propranolol (1.6 vs. 5.5 liters/min), resulting in a higher bioavailability for MTP (23.1% vs. 10.9%). nih.gov

While the half-life of MTP in humans (3.3-4.1 hours) is similar to that of propranolol, there are differences in their plasma protein binding. nih.gov MTP exhibits higher plasma binding, with an unbound fraction of 3.7% compared to 10.5% for propranolol. nih.gov This higher binding likely contributes to a decreased tissue distribution of MTP. nih.gov

The stereoselectivity of metabolism also differs. As mentioned previously, the clearance of the (S)-enantiomer of MTP is higher than the (R)-enantiomer in humans, which is the opposite of what is observed with propranolol. nih.gov

| Parameter | This compound (MTP) | Propranolol |

|---|---|---|

| Primary Metabolic Pathway | Sulphur oxidation nih.gov | Aromatic carbon oxidation nih.gov |

| Major Metabolites | Sulphoxide and sulphone derivatives nih.gov | 4'-hydroxypropranolol nih.gov |

| Oral Clearance (Human) | Approx. 1/3 of propranolol nih.gov | Higher than MTP nih.gov |

| Oral Bioavailability (Dog) | 23.1% nih.gov | 10.9% nih.gov |

| Stereoselective Clearance (Human) | (S)-enantiomer > (R)-enantiomer nih.gov | (R)-enantiomer > (S)-enantiomer (generally) nih.gov |

| Plasma Protein Unbound Fraction (Human) | 3.7% nih.gov | 10.5% nih.gov |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Impact of the 4'-Methylthio Substituent on Receptor Binding and Selectivity

The modification of the propranolol (B1214883) structure by adding a 4'-methylthio substituent significantly impacts its physicochemical properties, which in turn influences its interaction with β-adrenergic receptors. Propranolol itself is a non-selective β-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors, and some studies suggest it may even have a slightly higher affinity for β2 receptors. nih.govrevespcardiol.org The selectivity of β-blockers is a critical factor, as β1-receptor blockade is responsible for the desired cardiac effects, while β2-receptor blockade can lead to side effects like bronchospasm. nih.gov

The introduction of substituents onto the aromatic ring of aryloxypropanolamine compounds, the chemical class to which propranolol and MTP belong, is a key strategy for modifying potency and receptor selectivity. oup.com For MTP, the 4'-methylthio group increases the molecule's lipophilicity compared to propranolol. This increased lipophilicity leads to higher plasma protein binding, with the unbound fraction of MTP being significantly lower (3.7%) than that of propranolol (10.5%). nih.govoup.com This alteration in plasma binding can contribute to a decreased tissue distribution of MTP. oup.com

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacodynamic and pharmacokinetic properties. mdpi.com For β-blockers of the aryloxypropanolamine class, the biological activity typically resides in the S(-)-enantiomer. oup.com

In the case of 4'-Methylthiopropranolol, stereochemistry has a pronounced influence on its metabolism and clearance. Studies in humans have demonstrated a stereoselective oral clearance of MTP. The clearance of the (S)-enantiomer was found to be approximately 30% higher than that of the (R)-enantiomer. nih.govoup.com This is a significant finding because it represents a reversal of the stereoselectivity observed with the parent compound, propranolol, where the R(+)-enantiomer is typically metabolized more rapidly. nih.govoup.comnih.gov This reversal highlights the profound impact of the 4'-methylthio substitution on how the different enantiomers interact with metabolic enzymes.

Table 1: Comparison of Oral Clearance for (S)- and (R)-Enantiomers

| Compound | Enantiomer with Higher Clearance | Approximate Difference | Reference |

|---|---|---|---|

| This compound (MTP) | (S)-enantiomer | ~30% higher than (R) | nih.govoup.com |

| Propranolol | (R)-enantiomer | - | nih.govoup.com |

Correlation of Molecular Features with Enzymatic Susceptibility

A key aspect of the structure-metabolism relationship of MTP is the direct correlation between its 4'-methylthio group and its susceptibility to metabolic enzymes. The metabolism of propranolol is well-characterized and primarily involves aromatic ring hydroxylation at the 4'-position, a reaction mediated by cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2). bpac.org.nzguidetopharmacology.org

The introduction of the methylthio substituent at this exact position blocks this primary metabolic pathway. nih.gov This forces the metabolism of MTP to proceed via a different route, a phenomenon known as "metabolic switching". nih.gov The main metabolic pathway for MTP becomes sulfur oxidation, leading to the formation of sulphoxide and sulphone metabolites. nih.govoup.com In human studies, these two sulfur-oxidized metabolites accounted for a remarkable 75% of the administered dose of MTP. nih.govoup.com

This shift from a highly efficient aromatic carbon oxidation (a high oral clearance pathway for propranolol) to a less efficient sulfur oxidation is the proposed basis for the substantially lower oral clearance of MTP compared to its parent compound. nih.govoup.com This demonstrates a clear and direct link between a specific molecular feature (the 4'-methylthio group) and the compound's enzymatic susceptibility and metabolic fate.

Table 2: Metabolic Pathways of Propranolol vs. This compound

| Compound | Primary Metabolic Pathway | Key Metabolites | Consequence | Reference |

|---|---|---|---|---|

| Propranolol | Aromatic Carbon Oxidation | 4'-Hydroxypropranolol, Phenolic Metabolites | High Oral Clearance | nih.govoup.combpac.org.nz |

| This compound (MTP) | Sulfur Oxidation | Sulphoxide and Sulphone Metabolites | Lower Oral Clearance | nih.govoup.com |

Theoretical Frameworks for SAR and SMR Studies

To systematically investigate structure-activity and structure-metabolism relationships, computational chemistry employs several theoretical frameworks. These modeling techniques aim to correlate the physicochemical properties of a series of compounds with their biological activities. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical relationships between the chemical structure of a compound and its biological activity. drugbank.comnih.gov QSAR models are built by correlating calculated molecular descriptors (representing properties like lipophilicity, electronics, and size) with experimentally measured activities. drugbank.comnih.gov

For a series of β-blockers like propranolol analogs, a QSAR model could be developed to predict their receptor binding affinity. The model would take the form of an equation: Biological Activity = f(physicochemical parameters) These models help in understanding which properties are crucial for activity and can be used to predict the potency of new, unsynthesized compounds, making the drug discovery process more efficient. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps to understand the relationship between the 3D properties of a molecule and its biological activity. mdpi.combiorxiv.org In a CoMFA study, a series of active molecules are aligned based on a common structural scaffold. The steric (shape) and electrostatic (charge distribution) fields around each molecule are then calculated at various points on a 3D grid. biorxiv.org

The resulting field values are correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The output is often visualized as 3D contour maps, which show regions where, for example, bulky groups (steric field) or positive charges (electrostatic field) would increase or decrease biological activity. revespcardiol.org These maps provide intuitive insights for designing more potent molecules by guiding modifications to the molecular structure. revespcardiol.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method similar to CoMFA, but it uses additional descriptor fields beyond steric and electrostatic. mdpi.com CoMSIA typically evaluates five fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor properties. It uses a Gaussian-type function to calculate the distance-dependent effects of these properties, which avoids some of the issues with singularities at atomic positions that can occur in CoMFA. mdpi.com

Like CoMFA, CoMSIA generates contour maps that highlight favorable and unfavorable regions for each property. revespcardiol.org By providing a more detailed picture of the molecular features required for interaction with a receptor, CoMSIA models can be powerful tools for understanding ligand-receptor interactions and for the rational design of new compounds with improved activity and selectivity. revespcardiol.orgmdpi.com

Computational Chemistry and Molecular Modeling Applications of 4 Methylthiopropranolol

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions, properties, and dynamics that are often difficult to obtain through experimental methods alone. alliedacademies.orgunifap.brmdpi.com For a compound like 4'-Methylthiopropranolol, these computational approaches can elucidate its mechanism of action, predict its metabolic fate, and guide the development of more potent and selective analogs.

Prodrug Design Principles and Their Application to 4 Methylthiopropranolol Analogs Theoretical

Strategies for Modulating Biopharmaceutical Properties via Prodrug Conjugation (Excluding Human Pharmacokinetics)

The conjugation of a promoiety to 4'-Methylthiopropranolol can theoretically alter its biopharmaceutical properties, such as aqueous solubility and lipophilicity, which are critical for absorption. nih.gov The prodrug approach provides a versatile strategy to modulate these characteristics. mdpi.comnih.gov

Improving Aqueous Solubility: For parent drugs with poor water solubility, a hydrophilic promoiety can be attached. nih.gov For instance, phosphate (B84403) or hemiester groups of dicarboxylic acids can be conjugated to the hydroxyl group of this compound. weebly.comresearchgate.net This would create a more polar prodrug, which could enhance its dissolution in aqueous environments. mdpi.com The increased solubility is often achieved by attaching ionizable groups that improve interactions with water. mdpi.com For example, phosphate esters can be rapidly cleaved by alkaline phosphatases found in the body, releasing the parent drug. weebly.com

Increasing Lipophilicity: Conversely, to enhance permeability across lipid membranes, a lipophilic moiety can be conjugated to the drug. mdpi.comresearchgate.net This is particularly relevant for overcoming barriers like the stratum corneum for dermal delivery or for enhancing passive diffusion across cell membranes. nih.govnih.gov Attaching aliphatic or aromatic esters to the hydroxyl group of this compound would increase its lipophilicity. researchgate.net The choice of the acyl group, such as varying the chain length, can fine-tune this property. researchgate.netnih.gov For example, a prodrug of propranolol (B1214883), O-acetylpropranolol, demonstrated the successful application of this principle. researchgate.net Another approach involves using dendrimers as carriers; a propranolol-dendrimer conjugate was shown to improve aqueous solubility and bypass efflux transporters. weebly.com

Table 1: Theoretical Strategies for Modulating Properties of this compound

| Desired Property Change | Prodrug Strategy | Theoretical Promoieties for this compound | Expected Outcome |

|---|---|---|---|

| Increase Aqueous Solubility | Conjugate a hydrophilic moiety. | Phosphate ester, Hemiester of a dicarboxylic acid (e.g., succinate). | Enhanced dissolution in aqueous media. |

| Increase Lipophilicity | Conjugate a lipophilic moiety. | Aliphatic esters (e.g., acetate, caproate), Aromatic esters. | Improved permeation across lipid membranes. |

| Bypass Efflux Transporters | Conjugate to a large carrier molecule. | Poly(amidoamine) (PAMAM) dendrimers. | Increased bioavailability by avoiding active removal from cells. weebly.com |

Enzymatic and Chemical Triggers for Prodrug Activation

The effective release of the active drug from its prodrug form is paramount. mdpi.com This bio-reversible conversion is typically triggered by specific enzymes or chemical conditions in the body. mdpi.comnih.gov

Enzymatic Triggers: Ester-based prodrugs are the most common, relying on the ubiquitous presence of esterase enzymes in the blood, liver, and other tissues for their hydrolysis. wuxiapptec.com Carboxylesterases, for instance, are key enzymes in the activation of many ester prodrugs. mdpi.comnih.gov For a theoretical ester prodrug of this compound, these enzymes would cleave the ester bond, releasing the active parent compound and an inert carrier molecule. ijpsonline.com Other enzymes like phosphatases and peptidases can also be targeted depending on the specific linkage used. nih.gov

Chemical Triggers: Non-enzymatic, or chemical, hydrolysis can also be employed for prodrug activation. jiwaji.edu This is often achieved by designing a linkage that is labile under specific physiological pH conditions. nih.gov For example, a prodrug could be designed to be stable in the acidic environment of the stomach but rapidly hydrolyze in the neutral pH of the intestines. The "pro-prodrug" or cascade latentiation approach can be used to improve the stability of chemically activated prodrugs, where an initial enzymatic hydrolysis is required to unmask a group that then undergoes spontaneous chemical release of the parent drug. nih.gov

Design of Targeted Delivery Systems (Excluding In Vivo Efficacy)

The prodrug approach can be extended to create targeted delivery systems that concentrate a drug at a specific site of action, potentially reducing systemic side effects. jiwaji.edudovepress.com

The theoretical design of targeted delivery systems for a this compound prodrug could involve several strategies. One approach is to conjugate the prodrug to a targeting moiety, such as a molecule that binds to receptors overexpressed on specific cells or tissues. researchgate.net For example, if targeting ocular tissues, a prodrug could be designed to be a substrate for transporters present in the eye. nih.gov

Another strategy involves using macromolecular carriers like nanoparticles, liposomes, or dendrimers. weebly.comdovepress.com A this compound prodrug could be encapsulated within or covalently attached to these carriers. dovepress.com The surface of these carriers can be further functionalized with targeting ligands to direct them to the desired location. For instance, loading a propranolol prodrug into liposomes or nanoparticles has been explored as a way to create a localized drug reservoir for dermal or transdermal delivery, enhancing drug retention in the skin while minimizing systemic absorption. nih.govresearchgate.net Molecularly imprinted polymers (MIPs) also represent a potential advanced delivery system, capable of providing controlled, enantioselective release of a drug like propranolol. mdpi.com

Advanced Methodological Approaches in 4 Methylthiopropranolol Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering unparalleled accuracy and sensitivity for identifying and quantifying metabolites. ijpras.comresearchgate.net When coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF), Q-TOF, FT-ICR, and Orbitrap provide accurate mass measurements of a parent drug and its metabolites, typically with a mass deviation of less than 5 ppm. ijpras.com This high resolution allows for the confident determination of elemental compositions for parent ions and their fragments, which is crucial for elucidating the structures of novel metabolites. ijpras.comnih.gov

In the context of 4'-Methylthiopropranolol, HRMS is instrumental in distinguishing between potential metabolites with very similar masses. For example, a study on the metabolism of MTP in dogs utilized direct probe MS and GC/MS to identify eleven metabolites. nih.gov These were primarily sulfoxides and sulfones resulting from the oxidation of the methylthio group, as well as metabolites from N-dealkylation and subsequent deamination. nih.gov The high resolving power of the mass spectrometer would be essential to differentiate these various oxidized and conjugated forms. ijpras.comresearchgate.net

The general workflow for metabolite identification using HRMS involves several key steps:

Data Acquisition : Utilizing HRMS instruments to obtain high-resolution full-scan mass spectra. ijpras.com

Data Processing : Employing specialized software to detect potential metabolite peaks by comparing data from samples with and without the drug and looking for predicted metabolic transformations. lcms.cz

Structural Elucidation : Analyzing the fragmentation patterns (MS/MS or MSn spectra) of the potential metabolites to determine the site of metabolic modification. nih.govlcms.cz

The enhanced sensitivity of HRMS over unit mass resolution instruments also allows for the detection of low-level metabolites and provides a wider linear dynamic range for accurate quantification. researchgate.net

Table 1: Key HRMS Techniques in Metabolite Identification

| HRMS Technique | Principle | Application in this compound Research |

|---|---|---|

| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio. | Provides high mass accuracy for determining the elemental composition of MTP and its metabolites. ijpras.com |

| Orbitrap | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the mass-to-charge ratio. | Delivers very high resolution and mass accuracy, enabling the separation of isobaric metabolites and confident structural assignment. ijpras.comresearchgate.net |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Measures the cyclotron frequency of ions in a strong magnetic field to determine their mass-to-charge ratio. | Offers the highest resolution and mass accuracy, useful for complex metabolite mixtures and resolving fine isotopic structures. ijpras.com |

| Quadrupole-Time of Flight (Q-TOF) | Combines a quadrupole mass analyzer for ion selection with a TOF analyzer for high-resolution mass detection. | Ideal for MS/MS experiments, allowing for the fragmentation of selected MTP metabolites to pinpoint the site of biotransformation. ijpras.com |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Analysis

Chromatographic methods are indispensable for separating the parent compound, this compound, from its various metabolites within a complex biological matrix before mass spectrometric analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary separation technique used in drug metabolism studies. jasco-global.comresearchgate.netmyfoodresearch.com Its versatility allows for the analysis of a wide range of compounds with varying polarities. In MTP research, a reversed-phase HPLC (RP-HPLC) method would typically be employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net This setup effectively separates the relatively lipophilic MTP from its more polar metabolites, such as sulfoxides, sulfones, and glucuronic acid conjugates. nih.gov

A study investigating MTP metabolism in dogs successfully used HPLC to separate extractable urinary metabolites, which were then identified by mass spectrometry. nih.gov The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation. jasco-global.comchromatographyonline.com

Table 2: HPLC Method Parameters for MTP Analysis

| Parameter | Description | Relevance to MTP Analysis |

|---|---|---|

| Column | The stationary phase where separation occurs (e.g., C18). chromatographyonline.com | A C18 column is suitable for separating the nonpolar MTP from its more polar metabolites. |

| Mobile Phase | A solvent system (e.g., acetonitrile (B52724) and water/buffer) that carries the sample through the column. researchgate.netmyfoodresearch.com | Gradient elution (varying the mobile phase composition over time) is often used to resolve a wide range of metabolite polarities. |

| Flow Rate | The speed at which the mobile phase moves through the column. chromatographyonline.com | Optimized to ensure good separation without excessive analysis time. |

| Detector | Typically a UV detector or a mass spectrometer. chromatographyonline.com | A mass spectrometer provides structural information and is essential for metabolite identification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds. thermofisher.comunar.ac.idmdpi.com For non-volatile compounds like MTP and its metabolites, derivatization is often required to increase their volatility and thermal stability. In the study of MTP, GC-MS was used alongside HPLC and direct probe MS to identify eleven metabolites, demonstrating its utility in confirming the structures of separated compounds. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. thermofisher.comunar.ac.id

Cell-Free and In Vitro Enzymatic Systems for Mechanistic Studies

Cell-free and in vitro enzymatic systems offer a controlled environment to investigate the specific biochemical reactions involved in the metabolism of this compound. wikipedia.orgnih.gov These systems remove the complexity of a whole-cell environment, allowing researchers to pinpoint the enzymes responsible for specific metabolic transformations. wikipedia.org

Cell-free systems , such as those derived from rabbit reticulocytes or E. coli extracts, contain the necessary machinery for transcription and translation and can be used to study the effects of compounds on protein synthesis. nih.govmdpi.com While direct studies on MTP using these systems are not prominent, the methodology is applicable. For instance, a cell-free system could be used to express specific cytochrome P450 (CYP) enzymes to see which ones are responsible for the sulfur oxidation of MTP.

In vitro enzymatic systems typically involve incubating the drug with specific enzymes, subcellular fractions (like liver microsomes, which are rich in CYP enzymes), or purified enzymes. wikipedia.org This approach is crucial for mechanistic studies. For MTP, incubating the compound with human liver microsomes in the presence of necessary cofactors (like NADPH) would allow researchers to study the formation of its sulfoxide (B87167) and sulfone metabolites in a human-derived system. This can help predict its metabolic pathways in humans and identify the specific enzymes involved through reaction-phenotyping studies using a panel of recombinant human CYP enzymes. These systems facilitate the study of metabolic pathways without the confounding factors of cellular uptake, efflux, and competing reactions present in whole-cell models. frontiersin.org

Isotopic Labeling Strategies for Tracing Metabolic Fate

Isotopic labeling is a powerful strategy for tracing the metabolic fate of a drug within a biological system. nih.gov By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., ¹³C, ²H, or ¹⁵N), researchers can readily track the parent compound and its metabolites using mass spectrometry. nih.govnih.gov The labeled compounds are chemically identical to their unlabeled counterparts but have a distinct mass, making them easily identifiable in a complex biological sample. nih.gov

This technique provides definitive proof that an observed metabolite originated from the administered drug. researchgate.net In MTP research, a study utilized radiolabeled MTP to examine its metabolism in dogs, which allowed for the complete tracking of the drug's elimination, entirely through metabolism. nih.gov

Modern approaches often use stable isotopes in conjunction with HRMS. nih.gov The "mass tag" of the isotope helps in the discovery of unexpected or novel metabolic pathways. nih.gov For example, using ¹³C-labeled MTP would allow researchers to track the carbon skeleton of the molecule through various biotransformations. A dual-labeling approach, perhaps with ¹³C on the propranolol (B1214883) backbone and ²H (deuterium) on the methylthio group, could provide even more detailed insights into the stability and transformation of different parts of the molecule. chromatographyonline.com

| ¹⁵N (stable isotope) | Labeling the nitrogen in the isopropylamine (B41738) side chain to track metabolites formed through N-dealkylation or N-oxidation. | Specifically tracks the fate of the nitrogen-containing portion of the molecule. nih.gov |

Future Research Directions and Unexplored Avenues

Elucidating Novel Enzymatic Biotransformation Pathways

The metabolic profile of 4'-Methylthiopropranolol is of fundamental importance. While initial metabolic pathways have been identified, a comprehensive understanding of all enzymatic processes involved in its biotransformation is still lacking. Future research should focus on identifying novel enzymatic pathways responsible for the metabolism of this compound. This includes exploring the roles of various cytochrome P450 (CYP) isoforms beyond those already implicated, as well as the potential involvement of other enzyme families such as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs). Advanced in vitro systems, such as three-dimensional (3D) cell cultures (spheroids) and organ-on-a-chip (OOAC) technologies, offer more physiologically relevant microenvironments compared to traditional 2D cell cultures and could be instrumental in these investigations. mdpi.com These systems better replicate cell-to-cell interactions and metabolic capabilities, providing a more accurate picture of biotransformation in the human body. mdpi.com

Developing Advanced Computational Models for Predicting Pharmacological Profiles

The development of sophisticated computational models represents a powerful avenue for accelerating the study of this compound. scienceopen.com These models can predict various pharmacological properties, thereby guiding and refining experimental research. conferencenrml.comresearchgate.net Future efforts should be directed towards creating robust quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound and its metabolites with their biological activities. conferencenrml.comnih.gov Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound, offering insights into its behavior in vivo. nih.govbiorxiv.org The integration of machine learning and artificial intelligence can further enhance the predictive power of these models, enabling the analysis of large datasets to identify novel structure-activity relationships and predict potential biological effects. biorxiv.orgnih.gov

Table 1: Advanced Computational Modeling Approaches for Pharmacological Profiling

| Modeling Technique | Application for this compound Research | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. conferencenrml.com | Identification of key structural features for receptor binding and off-target effects. |

| Molecular Docking | Simulate the binding of this compound to beta-adrenergic receptors. conferencenrml.com | Understanding binding affinity, orientation, and key interactions at the active site. |

| Molecular Dynamics (MD) Simulations | Model the dynamic behavior of the ligand-receptor complex over time. conferencenrml.com | Insights into binding stability, conformational changes, and the influence of the methylthio group. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the ADME properties of the compound in a virtual physiological system. biorxiv.org | Prediction of concentration-time profiles in various tissues and identification of key metabolic pathways. |

| Machine Learning (ML) Models | Analyze large datasets to predict pharmacological properties and potential toxicities. biorxiv.org | Discovery of novel correlations and prediction of complex biological responses. |

Exploring Stereochemical Influences on Metabolic Switching Mechanisms

The stereochemistry of this compound, which possesses a chiral center, is a critical factor that can significantly influence its metabolic fate. "Metabolic switching" refers to the phenomenon where different stereoisomers of a drug are metabolized through distinct pathways or at different rates. Future research should systematically investigate how the (R)- and (S)-enantiomers of this compound are differentially metabolized. This involves characterizing the specific enzymes responsible for the metabolism of each enantiomer and quantifying the formation of stereospecific metabolites. Understanding these stereochemical influences is crucial for a complete pharmacological assessment, as different metabolites may exhibit varied biological activities. The concept of intermittent metabolic switching, where the body alternates between different energy sources, also highlights the dynamic nature of metabolism that could be influenced by stereoisomerism. nih.gov

Design and Synthesis of Next-Generation Probes for Beta-Adrenergic Systems

The unique structure of this compound makes it an excellent scaffold for the design and synthesis of novel molecular probes for studying beta-adrenergic receptor systems. cvpharmacology.com These probes could be fluorescently labeled or radiolabeled to enable advanced imaging and binding studies. The development of bivalent ligands, where two molecules of this compound are linked by a spacer, could be a valuable tool for investigating receptor dimerization and its functional consequences. nih.gov By systematically varying the length and nature of the linker, it may be possible to modulate the interaction between receptor monomers and gain insights into the structural basis of receptor oligomerization. Such probes would be invaluable for high-resolution studies of receptor distribution, trafficking, and interaction with other signaling proteins. nih.gov

Investigating the Role of the Methylthio Group in Ligand-Induced Receptor Signaling Bias (Excluding Clinical Relevance)

The concept of "ligand bias" or "functional selectivity" describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. biomolther.orgnih.govplos.org The methylthio group of this compound likely plays a significant role in modulating its interaction with beta-adrenergic receptors, potentially leading to biased signaling. biomolther.org Future research should focus on dissecting the molecular mechanisms by which this functional group influences receptor conformation and subsequent coupling to G proteins versus β-arrestins. biomolther.orgmdpi.com This can be achieved through a combination of site-directed mutagenesis of the receptor, advanced biophysical techniques to monitor receptor conformational changes, and computational simulations. nih.govplos.org Elucidating the role of the methylthio group in signaling bias will provide fundamental insights into the structure-function relationships of beta-blockers and the principles of GPCR activation. plos.orgrevespcardiol.org

Methodological Advancements for Enhanced In Vitro System Replicability

Ensuring the reproducibility and predictive value of in vitro studies is paramount for advancing our understanding of this compound. Future research should focus on refining and standardizing in vitro methodologies. This includes the development of more robust and physiologically relevant cell-based assays. mdpi.commdpi.com The use of co-cultures of different cell types can better mimic the complex environment of tissues. Furthermore, there is a need for improved analytical techniques with higher sensitivity and throughput for the accurate quantification of this compound and its metabolites in complex biological matrices. nih.gov Efforts to improve the correlation between in vitro findings and in vivo outcomes, known as in vitro-in vivo correlation (IVIVC), are also crucial. mdpi.com Standardizing protocols across different laboratories, such as the INFOGEST method for digestion studies, can help reduce experimental variability and enhance the comparability of data. frontiersin.org

Q & A

Q. What are the critical considerations for synthesizing 4'-Methylthiopropranolol with high purity?

To optimize synthesis, focus on:

- Reaction conditions : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to minimize byproducts like des-methyl derivatives .

- Purification : Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 8:2 to 6:4) to separate impurities. Confirm purity via TLC (Rf = 0.3–0.5) and HPLC (UV detection at 276 nm) .

- Characterization : Provide full NMR (¹H, ¹³C), IR (C-S stretch at 650–700 cm⁻¹), and mass spectrometry data. Cross-reference with published spectra for propranolol analogs to validate structural integrity .

Q. How can researchers validate the β-adrenergic receptor binding affinity of this compound?

Use competitive binding assays:

- Radioligand displacement : Incubate with [³H]-Dihydroalprenolol and rat cortical membranes. Calculate IC₅₀ values via nonlinear regression .

- Controls : Include propranolol as a positive control (IC₅₀ ≈ 8 nM) and verify nonspecific binding with excess isoproterenol. Replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How to resolve contradictions in solubility data for this compound across studies?

- Method standardization : Adopt USP <921> guidelines for equilibrium solubility determination. Use buffered solutions (pH 1.2–7.4) and shake-flask method at 37°C for 24 hours .

- Analytical validation : Quantify dissolved compound via HPLC-UV (λ = 276 nm, C18 column, mobile phase: 0.1% TFA in acetonitrile/water 70:30). Compare with LC-MS to detect degradation products .

Q. What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?

- Phase I metabolism : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor parent compound depletion over 60 minutes via LC-MS/MS .

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Validate with positive controls (e.g., verapamil for high clearance) .

Q. How to address discrepancies in reported logP values for this compound?

- Consistent partitioning : Use shake-flask method with octanol/water (pre-saturated phases). Analyze both phases via HPLC and calculate logP as log([octanol]/[water]) .

- Computational cross-check : Compare experimental logP with predicted values from software (e.g., MarvinSuite, ACD/Labs). Investigate outliers for ionization or aggregation artifacts .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies in animal models?

- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀, Hill slope, and R² values .

- Outlier management : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. Validate with repeated measures ANOVA for longitudinal studies .

Q. How to design a robust SAR study for this compound analogs?

- Structural variations : Modify the thioether moiety (e.g., alkyl vs. aryl substituents) and assess β-blockade activity.

- Data correlation : Use multivariate analysis (PCA or PLS) to link electronic (Hammett σ) and steric (Taft Es) parameters with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.